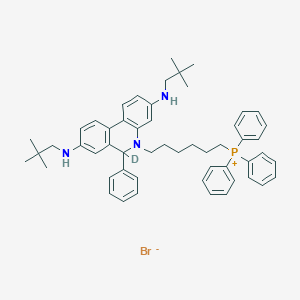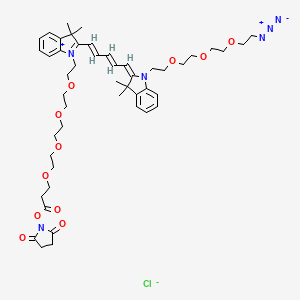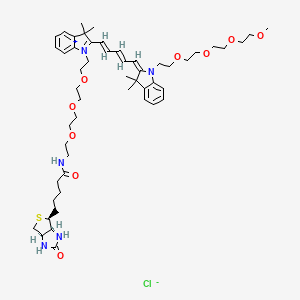
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm as well as biotin. Biotin enables efficient protein enrichment. The hydrophilic PEG spacer increases solubility in aqueous media.
Wissenschaftliche Forschungsanwendungen
Bioconjugation and Drug Delivery
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is commonly involved in bioconjugation, where its PEGylation aspect is significant for drug delivery systems. Poly(ethylene glycol) (PEG) is a prominent player in bioconjugation and nanomedicine to enhance blood circulation time and drug efficacy. Despite the widespread use of PEGylation, concerns regarding PEG immunogenicity have been raised, highlighting the need for alternative polymers. The formation of anti-PEG antibodies can lead to complications such as accelerated blood clearance and low drug efficacy. Developing alternatives to PEG for conjugation purposes is of paramount importance in bioconjugation and drug delivery systems (Thai Thanh Hoang Thi et al., 2020).
Biostimulant in Agriculture
In the realm of sustainable agriculture, biostimulants, including peptides, amino acids, and other N-containing substances, play a crucial role. They lead to a higher nutrient content in plant tissue and promote positive metabolic changes. The content of hormones and other signaling molecules in biostimulants significantly influences plant growth and nitrogen metabolism, suggesting potential agricultural applications of compounds like N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 (S. Nardi et al., 2016).
Diagnostic and Therapeutic Applications
Aptamers, including those similar in structure to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, have found widespread use in various analytical and biological applications. Due to their high specificity and affinity to targets, aptamers are increasingly explored in the fields of biosensing, diagnostics, and therapeutics. Their unique features, such as easy in vitro screening and high stability, make them suitable for applications requiring harsh conditions (A. Iliuk et al., 2011).
Eigenschaften
Produktname |
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 |
|---|---|
Molekularformel |
C52H76ClN5O9S |
Molekulargewicht |
982.72 |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide;chloride |
InChI |
InChI=1S/C52H75N5O9S.ClH/c1-51(2)40-15-9-11-17-43(40)56(24-27-62-32-35-65-34-31-61-26-23-53-48(58)22-14-13-19-45-49-42(39-67-45)54-50(59)55-49)46(51)20-7-6-8-21-47-52(3,4)41-16-10-12-18-44(41)57(47)25-28-63-33-36-66-38-37-64-30-29-60-5;/h6-12,15-18,20-21,42,45,49H,13-14,19,22-39H2,1-5H3,(H2-,53,54,55,58,59);1H/t42-,45-,49-;/m0./s1 |
InChI-Schlüssel |
OQTIUMQNPRXRAE-ATUMDWEASA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOC)(C)C)CCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO, DMF, DCM, Water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



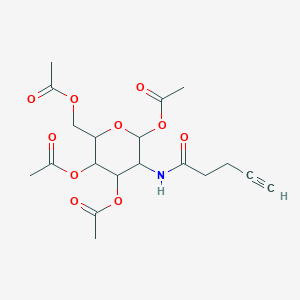
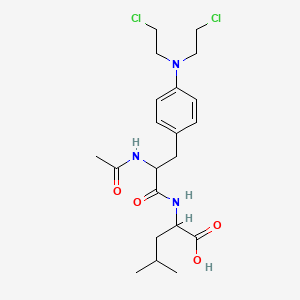
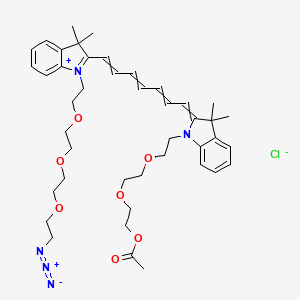

![4-{4-[5-(Difluoromethyl)-1,3,4-Thiadiazol-2-Yl]piperazin-1-Yl}-6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidine](/img/structure/B1193188.png)
![(R)-8-Bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B1193190.png)
